Sulfate de lutécium
Vue d'ensemble
Description
Lutetium sulfate is a chemical compound composed of lutetium, a rare earth element, and sulfate ions. It is typically found in the form of lutetium(III) sulfate, which is a white crystalline solid. Lutetium itself is a silvery-white metal and is the last element in the lanthanide series. It is known for its high density and high melting point. Lutetium sulfate is used in various scientific and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Lutetium sulfate has several applications in scientific research and industry:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization, alkylation, and hydrogenation.
Biology: Lutetium sulfate is used in radiopharmaceuticals for targeted cancer therapy. Lutetium-177, a radioactive isotope, is used in peptide receptor radionuclide therapy (PRRT) for treating neuroendocrine tumors.
Medicine: Lutetium sulfate is used in the production of lutetium-based radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the production of phosphors for X-ray screens and LED lights, as well as in the petroleum industry for catalytic cracking.
Mécanisme D'action
Target of Action
Lutetium sulfate, like other lutetium compounds, primarily targets somatostatin receptors (SSTRs), specifically the SSTR subtype 2 . These receptors are overexpressed in certain types of tumors, such as gastroenteropancreatic neuroendocrine tumors (GEP-NETs) . The high affinity of lutetium compounds for SSTR subtype 2 allows them to deliver radiation specifically to SSTR-expressing cells, including tumor cells .
Mode of Action
Lutetium sulfate interacts with its targets through a process known as radioligand therapy . The lutetium component of the compound is radioactive, and when the compound binds to the SSTRs on the surface of cells, it delivers beta minus (β-) radiation . This radiation damages the SSTR-positive cells and neighboring cells . The compound is designed to find cells with SSTRs, bind to the SSTRs located on the outside of the cells, and then enter the cell .
Biochemical Pathways
The primary biochemical pathway affected by lutetium sulfate involves the binding of the compound to SSTRs and the subsequent delivery of radiation to these cells . This process leads to the damage and potential death of the SSTR-positive cells . The specific downstream effects of this process can vary depending on the type of cell and the extent of the radiation damage.
Pharmacokinetics
The pharmacokinetics of lutetium compounds like lutetium sulfate involve several key stages. After administration, the compound circulates in the body and binds to SSTR-positive cells . The compound is then internalized by the cells, delivering radiation and causing cell damage . The elimination route of lutetium compounds is primarily renal . .
Result of Action
The primary result of the action of lutetium sulfate is the damage and potential death of SSTR-positive cells . This includes tumor cells in conditions like GEP-NETs, where SSTRs are overexpressed . By selectively targeting these cells, lutetium sulfate can help to reduce the size of tumors and slow the progression of diseases like GEP-NETs .
Action Environment
The action of lutetium sulfate can be influenced by various environmental factors. For example, the presence of other ions in the body can affect the compound’s ability to bind to SSTRs . Additionally, the compound’s efficacy and stability can be affected by factors such as pH and temperature . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lutetium sulfate can be synthesized by reacting lutetium oxide with sulfuric acid. The reaction typically involves dissolving lutetium oxide in dilute sulfuric acid, followed by crystallization to obtain lutetium sulfate. The reaction can be represented as follows:
Lu2O3+3H2SO4→2Lu(SO4)3+3H2O
Industrial Production Methods: In industrial settings, lutetium sulfate is produced by extracting lutetium from minerals such as monazite and xenotime. The extraction process involves several steps, including crushing the minerals, leaching with acids, and separating lutetium from other rare earth elements through solvent extraction and ion exchange techniques. The purified lutetium is then reacted with sulfuric acid to produce lutetium sulfate.
Analyse Des Réactions Chimiques
Types of Reactions: Lutetium sulfate primarily undergoes reactions typical of lanthanide sulfates. These include:
Hydrolysis: Lutetium sulfate can hydrolyze in water to form lutetium hydroxide and sulfuric acid.
Complexation: It can form complexes with various ligands, such as EDTA and other chelating agents.
Reduction: Lutetium sulfate can be reduced to lutetium metal using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water at room temperature.
Complexation: Chelating agents like EDTA in aqueous solutions.
Reduction: Strong reducing agents like lithium aluminum hydride under inert atmosphere.
Major Products Formed:
Hydrolysis: Lutetium hydroxide and sulfuric acid.
Complexation: Lutetium-EDTA complexes.
Reduction: Lutetium metal.
Comparaison Avec Des Composés Similaires
- Ytterbium sulfate
- Thulium sulfate
- Erbium sulfate
Lutetium sulfate’s unique properties and applications make it a valuable compound in various scientific and industrial fields. Its role in radiopharmaceuticals, in particular, highlights its importance in modern medicine and cancer treatment.
Activité Biologique
Lutetium sulfate (Lu2(SO4)3) is a compound of lutetium, a rare earth element that has gained attention in various fields, particularly in radiopharmaceuticals and targeted radionuclide therapy. This article explores the biological activity of lutetium sulfate, focusing on its pharmacological properties, toxicity profiles, and therapeutic applications.
Overview of Lutetium
Lutetium is a member of the lanthanide series and typically exists in the +3 oxidation state. This characteristic allows it to form stable coordination complexes, making it suitable for various biomedical applications, particularly in radiopharmaceuticals like lutetium-177 (177Lu), which is used for targeted cancer therapies.
Pharmacological Properties
Mechanism of Action : Lutetium-177 emits beta particles and low-energy gamma photons, which can be harnessed for therapeutic purposes. The beta emissions are effective in delivering cytotoxic radiation to tumor cells while minimizing damage to surrounding healthy tissues. This property is particularly beneficial for treating small tumors and metastatic lesions .
Biodistribution : Studies have shown that after administration, lutetium accumulates in various organs, including the liver, kidneys, spleen, and bones. The biodistribution profile is crucial for understanding its therapeutic efficacy and potential side effects .
Toxicity Profiles
Acute Toxicity : The acute toxicity of lutetium compounds has been assessed in animal studies. The intraperitoneal LD50 for lutetium nitrate is approximately 290 mg/kg in mice and 335 mg/kg in rats. In contrast, oral LD50 values are significantly higher, indicating lower acute toxicity through oral routes .
Chronic Toxicity : Chronic exposure studies have reported no significant adverse effects on growth rates or organ function at lower doses. However, localized necrosis and irritation have been observed at higher concentrations or following direct administration .
Case Studies and Research Findings
- Targeted Radionuclide Therapy : A study highlighted the effectiveness of 177Lu-DOTATATE in treating neuroendocrine tumors. Patients showed significant improvement in progression-free survival compared to traditional therapies .
- Biodistribution Studies : Research indicated that 177Lu accumulates predominantly in the skeleton within 48 hours post-injection, with gradual clearance over time. This pattern supports its use in targeting bone metastases effectively .
- Radiotoxicity Assessment : Investigations into the radiation burden on organs revealed that the absorbed doses were within acceptable limits for liver and kidney tissues but raised concerns regarding bone marrow exposure .
Data Tables
Propriétés
IUPAC Name |
lutetium(3+);trisulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENVQFRSQOLAE-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Lu2O12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890754 | |
Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14986-89-1 | |
Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dilutetium(3+) trisulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.